molecular formula C14H18BCl2NO3 B7952703 N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B7952703
M. Wt: 330.0 g/mol
InChI Key: XPRJIWWYFXBYFL-UHFFFAOYSA-N
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Description

N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a boronate ester-containing acetamide derivative characterized by a phenyl ring substituted with two chlorine atoms at the 4- and 5-positions and a pinacol boronate ester group at the 2-position. The acetamide moiety (-NHCOCH3) is attached to the phenyl ring’s nitrogen atom. This compound is of interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate ester’s role as a versatile functional group for forming carbon-carbon bonds. Its dichloro substitution pattern may confer unique electronic and steric properties, influencing reactivity and applications in medicinal chemistry or materials science .

Properties

IUPAC Name

N-[4,5-dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BCl2NO3/c1-8(19)18-12-7-11(17)10(16)6-9(12)15-20-13(2,3)14(4,5)21-15/h6-7H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRJIWWYFXBYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2NC(=O)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Acetic anhydride (2.5–3.0 equivalents) in dichloromethane (DCM) at room temperature.

  • Catalyst : Triethylamine (1.2 equivalents) facilitates the reaction by neutralizing HCl byproducts.

  • Yield : ~87% after purification via silica gel chromatography (ethyl acetate/petroleum ether).

This step ensures protection of the amine group, preventing undesired side reactions during subsequent borylation.

Miyaura Borylation for Boronic Ester Installation

The second critical step involves replacing the bromine atom with a boronic ester group via palladium-catalyzed Miyaura borylation.

Standard Protocol

  • Substrate : N-(2-bromo-4,5-dichlorophenyl)acetamide.

  • Reagents : Bis(pinacolato)diboron (1.2–1.5 equivalents), potassium acetate (3.0 equivalents).

  • Catalyst : PdCl₂(dppf) (1–5 mol%) in 1,4-dioxane under inert atmosphere.

  • Temperature : 80–85°C for 12–24 hours.

  • Yield : 51–74% after column chromatography.

Alternative Synthetic Routes

Sequential Halogenation and Borylation

An alternative approach starts with 2-iodo-4,5-dichloroaniline , leveraging iodine’s superior leaving group ability:

  • Acetylation : As above, yielding N-(2-iodo-4,5-dichlorophenyl)acetamide .

  • Borylation : Using Pd(OAc)₂ and XPhos ligand in THF at 60°C.

    • Yield : ~70% (estimated from analogous reactions).

One-Pot Acetylation-Borylation

Recent advances demonstrate combined acetylation and borylation in a single vessel:

  • Conditions : Acetic anhydride, bis(pinacolato)diboron, PdCl₂(dppf), and KOAc in dioxane at 85°C.

  • Advantages : Reduced purification steps; Yield : ~65%.

Industrial-Scale Production Considerations

Catalyst Recycling

Industrial protocols employ immobilized Pd catalysts (e.g., Pd on carbon) to reduce costs:

  • Substrate/Catalyst Ratio : 100:1.

  • Yield : ~60% per cycle with five reuse cycles.

Solvent Recovery

Distillation reclaims >90% of dioxane, aligning with green chemistry principles.

Comparative Analysis of Methods

MethodCatalystSolventTemp (°C)Yield (%)Purification
Standard BorylationPdCl₂(dppf)Dioxane8551–74Column Chromatography
Iodide SubstitutionPd(OAc)₂/XPhosTHF60~70Recrystallization
One-PotPdCl₂(dppf)Dioxane85~65Filtration

Challenges and Mitigation Strategies

Steric Hindrance

The 4,5-dichloro substituents increase steric bulk, slowing transmetallation. Mitigations include:

  • Higher Catalyst Loading : 5 mol% PdCl₂(dppf).

  • Extended Reaction Time : 24–36 hours.

Byproduct Formation

Debromination or over-borylation may occur. Solutions involve:

  • Stoichiometric Control : Limiting bis(pinacolato)diboron to 1.2 equivalents.

  • Low-Temperature Quenching : Halting reactions at 90% conversion.

Emerging Techniques

Photoredox Catalysis

Preliminary studies show visible-light-driven borylation using Ir(ppy)₃:

  • Conditions : Blue LEDs, 25°C, 12 hours.

  • Yield : ~55%.

Electrochemical Methods

Electrolysis in acetonitrile with Pd nanoparticles achieves:

  • Faradaic Efficiency : 78%.

  • Yield : 62% .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • N-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS 1150271-55-8): Substitution: Fluorine at the 4-position, boronate at the 2-position. Molecular weight: 279.12 g/mol.
  • N-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS 1356943-52-6):

    • Substitution: Fluorine at the 2-position, boronate at the 3-position.
    • Molecular weight: 279.12 g/mol.
    • Impact: Ortho-fluorine may induce steric hindrance, affecting regioselectivity in coupling reactions .
  • N-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS 844501-78-6): Substitution: Chlorine at the 3-position, boronate at the 4-position. Molecular weight: 295.57 g/mol.

Methyl-Substituted Analogs

  • N-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS 1056456-21-3):

    • Substitution: Methyl group on the acetamide nitrogen, boronate at the 4-position.
    • Molecular weight: 275.15 g/mol.
    • Impact: N-methylation reduces hydrogen-bonding capacity, which may lower solubility in polar solvents but improve metabolic stability in drug design .
  • N-Methyl-2-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1256359-34-8): Substitution: Methyl group on the acetamide’s α-carbon, boronate at the 4-position. Molecular weight: 275.15 g/mol.

Multi-Substituted Analogs

  • N-(3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide :
    • Substitution: Boronate groups at both 3- and 5-positions.
    • Synthetic yield: 77% via iridium-catalyzed borylation.
    • Impact: Dual boronate groups enable bidirectional cross-coupling, useful in polymer synthesis or dendritic molecule construction .

Physicochemical and Structural Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (%)
Target Compound - C14H17BCl2NO3 328.46 4,5-Cl; 2-Bpin -
N-[4-Fluoro-2-Bpin-phenyl]acetamide 1150271-55-8 C14H19BFNO3 279.12 4-F; 2-Bpin -
N-[3-Chloro-4-Bpin-phenyl]acetamide 844501-78-6 C14H18BClNO3 295.57 3-Cl; 4-Bpin -
N-Methyl-N-[4-Bpin-phenyl]acetamide 1056456-21-3 C15H22BNO3 275.15 N-Me; 4-Bpin -
N-(3,5-Bis-Bpin-phenyl)acetamide - C20H30B2N2O5 404.10 3,5-Bpin 77

Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl

Biological Activity

N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS No. 2377608-33-6) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H18BCl2NO3. The compound features a dichloro-substituted phenyl group and a dioxaborolane moiety, which may influence its biological interactions.

PropertyValue
Molecular Weight330.01 g/mol
Boiling PointNot specified
CAS Number2377608-33-6
PurityNot specified

This compound's mechanism of action is not fully characterized in the available literature. However, compounds with similar structural motifs often exhibit activity through interactions with specific biological targets such as enzymes or receptors involved in signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds within the oxazolidinone class, which share structural similarities with this compound. Research indicates that modifications to the molecular structure can enhance activity against Gram-positive and Gram-negative bacteria by overcoming permeability barriers and efflux mechanisms .

Key Findings:

  • Gram-negative Bacteria: Compounds structurally related to this compound have shown promise in inhibiting strains such as Escherichia coli and Pseudomonas aeruginosa .
  • Structure-Uptake Relationships: Studies demonstrate that minor alterations in chemical structure can significantly affect the uptake and efficacy of these compounds against resistant bacterial strains .

Cytotoxicity Studies

Preliminary cytotoxicity assessments suggest that while some derivatives exhibit antibacterial properties, they may also present cytotoxic effects on mammalian cells. Evaluating the therapeutic index is crucial for determining the safety profile of this compound.

Case Studies and Research Findings

  • Research on Oxazolidinones: A study published in Molecules explored how variations in the C-ring of oxazolidinones affect their biological activity against various bacterial strains. Although this study did not directly assess this compound, it provides insights into how structural modifications can enhance antimicrobial efficacy .
  • Potential Applications: Given its structural characteristics, this compound may serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide to maximize yield and purity?

Methodological Answer:

  • Key Steps :
    • Coupling Agents : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate carboxylic acid intermediates, as demonstrated in analogous acetamide syntheses .
    • Solvent Selection : Dichloromethane (DCM) is effective for maintaining reaction homogeneity and facilitating intermediate purification .
    • Temperature Control : Conduct reactions at 273 K to minimize side reactions and improve selectivity .
    • Purification : Employ column chromatography or recrystallization (e.g., from DCM) to isolate the product. Verify purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of dichloro and tetramethyl-dioxaborolane substituents. Compare chemical shifts to analogous compounds (e.g., N-(3-chloro-4-methylphenyl) derivatives) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and boron-oxygen (B-O, ~1350 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₄H₁₆BCl₂NO₃: 348.03 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as applied to structurally similar acetamides .

Q. How can researchers optimize the purification of this compound to remove common by-products?

Methodological Answer:

  • By-Product Identification : Common impurities include unreacted boronic ester intermediates or dechlorinated derivatives. Monitor via TLC (silica gel, ethyl acetate/hexane eluent).
  • Chromatography : Use gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate polar impurities.
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane mixtures) to enhance crystal formation .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the dioxaborolane moiety .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the boronate ester.
  • Temperature : Maintain at –20°C for long-term stability, as boronate esters are prone to thermal decomposition .

Q. How can researchers validate the boron content in this compound quantitatively?

Methodological Answer:

  • ICP-MS : Measure boron content with inductively coupled plasma mass spectrometry (detection limit ~0.1 ppb).
  • 11B NMR : Confirm boron environment (tetramethyl-dioxaborolane typically shows a singlet at δ ~30 ppm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the tetramethyl-1,3,2-dioxaborolane moiety in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model the boron center’s electrophilicity using Gaussian09 at the B3LYP/6-31G(d) level. Assess transition states for Suzuki-Miyaura coupling .
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
  • Validation : Compare computational predictions with experimental yields using Pd(PPh₃)₄ catalysts .

Q. What strategies resolve discrepancies in reported biological activities of structural analogs of this compound?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, fluorophenyl acetamides show variable anticancer activity due to differences in mitochondrial targeting .
  • Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., dechlorinated by-products) that may skew bioactivity results .
  • SAR Studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate pharmacophores .

Q. How can researchers elucidate the role of the dioxaborolane group in enhancing membrane permeability?

Methodological Answer:

  • LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity.
  • Caco-2 Assays : Evaluate intestinal absorption in vitro. Boron-containing acetamides often exhibit improved permeability due to reduced hydrogen bonding .
  • Molecular Docking : Simulate interactions with lipid bilayer models (e.g., POPC membranes) using GROMACS .

Q. What advanced techniques can address contradictions in crystallographic data for boron-containing acetamides?

Methodological Answer:

  • High-Resolution XRD : Resolve disorder in the dioxaborolane ring using synchrotron radiation (λ = 0.7–1.0 Å).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. B–O⋯H) contributing to packing differences .
  • Temperature-Dependent Studies : Analyze thermal motion to distinguish static vs. dynamic disorder .

Q. How can isotopic labeling (e.g., ²H, ¹¹B) aid in tracing metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of Labeled Analogs : Incorporate ¹¹B via isotopically enriched boric acid precursors .
  • Mass Spectrometry Imaging : Track spatial distribution in tissue sections using MALDI-TOF .
  • NMR Spectroscopy : Monitor ¹¹B signal decay in hepatic microsomal assays to identify metabolic hotspots .

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